4-chloro-3-(morpholin-4-ylmethyl)aniline
Description
Overview of Aniline (B41778) Chemistry and its Significance in Organic Synthesis
Aniline, the simplest aromatic amine, is a cornerstone of organic chemistry. molaid.com Its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. accelachem.com The amino group attached to the aromatic ring makes aniline and its analogues electron-rich, facilitating electrophilic substitution reactions. nih.gov This reactivity allows for the introduction of various functional groups onto the aromatic ring, leading to a diverse family of molecules. molaid.com Aniline derivatives are pivotal in numerous industrial sectors, serving as precursors for dyes, polymers, pharmaceuticals, and agrochemicals. nih.govwipo.int The versatility of aniline chemistry stems from the reactivity of both the aromatic ring and the amino group, which can undergo a wide range of transformations, including diazotization, acylation, and alkylation. kevinbryanecon.com
Importance of Halogenated Anilines in Molecular Design
The introduction of halogen atoms, such as chlorine, onto the aniline ring significantly modifies the molecule's electronic properties and reactivity. Halogenated anilines are crucial intermediates in organic synthesis and play a significant role in the design of new molecules, particularly in medicinal chemistry. The presence of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the United States, a significant percentage of pharmaceuticals rely on chlorine chemistry. The chloro-substituent in compounds like 4-chloroaniline (B138754) can direct further substitution reactions on the aromatic ring and can also serve as a leaving group in nucleophilic aromatic substitution reactions, further enhancing its synthetic utility. nih.gov
Role of the Morpholine (B109124) Ring System in Chemical Scaffolds
The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and is considered a "privileged structure" in medicinal chemistry. accelachem.comsci-hub.se This is due to its favorable physicochemical and metabolic properties, as well as its straightforward synthetic accessibility. accelachem.com The morpholine moiety can enhance a molecule's aqueous solubility, an important factor for drug-like properties, and can also participate in hydrogen bonding through its oxygen atom. researchgate.net Its incorporation into a molecular structure can improve pharmacokinetic profiles and potency. accelachem.com The morpholine ring is a versatile building block that can be introduced as a secondary amine reagent in various synthetic transformations. accelachem.com
Contextualization of 4-chloro-3-(morpholin-4-ylmethyl)aniline within Contemporary Chemical Research
This compound (CAS Number: 769961-16-2) is a halogenated aniline derivative that features a morpholine ring attached to the aniline core via a methylene (B1212753) bridge. nih.gov This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. nih.gov Its structure suggests potential for a range of chemical transformations, including reactions at the amino group, substitution of the chloro group, and modifications of the morpholine ring. nih.gov In the context of contemporary research, this compound is primarily viewed as a building block for creating larger, more elaborate molecules with potential applications in medicinal chemistry and materials science. nih.gov
Scope and Objectives of Research on this compound
Given its status as a synthetic intermediate, the primary research interest in This compound lies in its utility for constructing target molecules with specific functionalities. The objectives of research involving this compound would likely include:
Development of efficient synthetic routes to access this intermediate with high yield and purity.
Exploration of its reactivity in various chemical transformations to generate a library of derivatives.
Utilization as a key building block in the synthesis of novel compounds with potential biological activity, such as kinase inhibitors or other therapeutic agents.
Investigation of the structure-activity relationships of its derivatives to understand how modifications to its structure influence its properties and biological effects.
While dedicated research focusing solely on the biological activities of This compound itself is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a precursor to new therapeutic agents.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 769961-16-2 nih.gov |
| Molecular Formula | C₁₁H₁₅ClN₂O sci-hub.se |
| Molecular Weight | 226.70 g/mol sci-hub.se |
| Appearance | Solid (inferred from related compounds) |
| Solubility | Likely soluble in organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXNTAWKWNUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769961-16-2 | |
| Record name | 4-chloro-3-[(morpholin-4-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 3 Morpholin 4 Ylmethyl Aniline
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-chloro-3-(morpholin-4-ylmethyl)aniline identifies several logical bond disconnections that form the basis for practical synthetic routes. The most apparent disconnection is at the C-N bond between the benzylic carbon and the morpholine (B109124) nitrogen. This suggests a forward synthesis involving the reaction of a suitable benzyl-functionalized electrophile with morpholine as a nucleophile, or a reductive amination approach.
Another key disconnection can be made at the C-C bond between the aniline (B41778) ring and the benzylic carbon of the methyl group. This points towards a formylation or Friedel-Crafts type reaction on a 4-chloroaniline (B138754) precursor, followed by the introduction of the morpholine ring. Lastly, disconnection of the C-Cl bond or the C-N bond of the aniline itself is conceivable, though generally less efficient, suggesting the construction of the substituted benzene (B151609) ring from acyclic precursors or through aromatic substitution reactions on a different aniline derivative. The most common and plausible strategies, however, revolve around the formation of the benzylic C-N bond as the final or penultimate step.
Classical Synthetic Approaches
Traditional methods for synthesizing this compound rely on well-established reaction types that offer reliability and access from common starting materials.
Reductive Amination Strategies for the Morpholin-4-ylmethyl Moiety
Reductive amination is a highly effective and widely used method for forming C-N bonds. researchgate.netorganic-chemistry.org In the context of synthesizing the target molecule, a primary strategy involves the reaction between 4-chloro-3-formylaniline (or its precursor 3-amino-4-chlorobenzaldehyde) and morpholine. This reaction proceeds via the initial formation of an iminium ion intermediate upon mixing the aldehyde and the secondary amine (morpholine). Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the desired tertiary amine product. researchgate.net
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the iminium ion over the aldehyde, allowing the reaction to be performed in a single pot. researchgate.net Optimal yields, reported to be over 70%, are often achieved by controlling the temperature, typically between 60–80°C, and sometimes with the use of an acid catalyst.
Table 1: Reductive Amination Reaction Parameters
| Starting Material | Reagent | Reducing Agent | Solvent | Conditions |
| 3-Amino-4-chlorobenzaldehyde | Morpholine | NaBH₃CN | DMF | Catalytic acid, 60-80°C |
| 4-Chloro-3-formylaniline | Morpholine | NaBH₄ | Methanol | Room Temperature |
Nucleophilic Substitution Reactions in Aniline Derivatization
Nucleophilic substitution provides another classical route to the target compound. This strategy typically involves reacting a nucleophile (morpholine) with a substrate containing a suitable leaving group at the benzylic position. A common precursor for this approach would be 3-(bromomethyl)-4-chloroaniline or 3-(chloromethyl)-4-chloroaniline.
The synthesis of this precursor would start with 4-chloro-3-methylaniline, which can undergo radical bromination using N-bromosuccinimide (NBS) to install the bromine at the benzylic position. Subsequent reaction with morpholine, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the generated HBr, would lead to the formation of this compound. The efficiency of this SN2 reaction depends on the reactivity of the benzylic halide and the nucleophilicity of morpholine.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed on a more activated aniline derivative, although this is less direct for the target molecule's specific substitution pattern. researchgate.net
Multi-Step Linear Syntheses from Readily Available Precursors
Multi-step syntheses are often necessary to construct complex molecules from simple, commercially available starting materials. uva.nlresearchgate.net A plausible linear sequence for this compound could begin with 4-chloroaniline. sigmaaldrich.com
A typical sequence might be:
Protection of the Aniline : The highly reactive amino group of 4-chloroaniline is often protected, for instance, as an acetamide, to prevent side reactions in subsequent steps. researchgate.net
Introduction of a Functional Group Handle : The protected aniline can undergo an electrophilic substitution reaction, such as chloromethylation or formylation, at the position ortho to the amino group (and meta to the chloro group). Due to the directing effects of the substituents, achieving high regioselectivity for the 3-position can be challenging.
Formation of the Morpholinomethyl Moiety : If formylation was performed, the synthesis proceeds via the reductive amination described in section 2.2.1. If chloromethylation was achieved, a nucleophilic substitution with morpholine is carried out.
Deprotection : The final step involves the removal of the protecting group from the aniline nitrogen to yield the final product.
Advanced Synthetic Techniques and Optimization
To improve efficiency, yield, and sustainability, modern catalytic methods are increasingly being developed for the synthesis of complex amines.
Catalytic Synthesis Methods (e.g., Palladium-Catalyzed Cross-Couplings)
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. nih.govsemanticscholar.org For the synthesis of this compound, a Buchwald-Hartwig amination could theoretically be employed. This would involve the palladium-catalyzed reaction between a morpholine derivative and an aniline bearing a leaving group (e.g., a triflate or halide) at the benzylic position of the methyl group.
More advanced strategies could involve the direct C-H functionalization of 4-chloroaniline derivatives. uva.nl A palladium-catalyzed C-H activation/amination sequence could potentially install the morpholinomethyl group directly onto the aniline ring, bypassing the need for pre-functionalized starting materials. uva.nl While specific examples for this exact molecule are not prevalent, the methodology is a subject of ongoing research for creating aniline derivatives. uva.nl These catalytic systems often employ specialized ligands to control selectivity and enhance catalyst performance, and can offer a more atom-economical and efficient alternative to classical multi-step syntheses. uva.nlnih.gov
Green Chemistry Principles in Synthetic Route Design (e.g., Solvent Selection, Waste Reduction)
The integration of green chemistry principles into the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. imist.masphinxsai.com
Solvent Selection: A primary focus of green synthetic design is the choice of solvent. Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives emphasize the use of safer solvents or solvent-free conditions. imist.ma For instance, reactions for synthesizing aniline or morpholine derivatives are increasingly being adapted to aqueous media, which is non-toxic, non-flammable, and readily available. imist.ma Another approach is the use of 2-MeTHF (2-methyltetrahydrofuran), a solvent derived from renewable resources that is considered a greener alternative to traditional ethers like THF. In a model reaction between 4-chloro-anisole and morpholine, 2-MeTHF was used as the solvent. researchgate.net
Waste Reduction and Atom Economy: A core tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. sphinxsai.com Synthetic routes with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Catalytic processes are instrumental in achieving this goal. For example, using catalytic amounts of zinc dust in the acetylation of anilines avoids the use of hazardous acetic anhydride (B1165640) and minimizes waste. sphinxsai.com The development of catalytic, one-pot, three-component Mannich reactions also represents a significant step towards waste reduction by streamlining synthetic sequences and reducing the need for purification of intermediates. organic-chemistry.org
The following table summarizes key green chemistry strategies applicable to the synthesis of aniline and morpholine derivatives.
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Use of aqueous media or 2-MeTHF instead of chlorinated solvents, reducing toxicity and environmental impact. imist.maresearchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Utilizing catalytic multi-component reactions like the Mannich reaction minimizes byproduct formation. sphinxsai.comorganic-chemistry.org |
| Catalysis | Using catalysts to reduce energy requirements and improve reaction selectivity, minimizing waste. | Employing palladium or copper catalysts for C-N bond formation or zinc dust for acetylation reduces the need for stoichiometric reagents. sphinxsai.comresearchgate.net |
| Waste Prevention | Designing synthetic pathways to produce minimal waste. | One-pot syntheses avoid intermediate isolation and purification steps, thereby reducing solvent and material loss. organic-chemistry.org |
Flow Chemistry Applications and Scalability Considerations
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, consistency, and scalability compared to traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing.
For the synthesis of aniline derivatives, flow chemistry can be particularly advantageous. For instance, the hydrogenation of nitroarenes to form anilines, a common synthetic step, can be performed safely and efficiently in a flow reactor. This setup mitigates the risks associated with handling hydrogen gas at high pressure in large-scale batch reactors. The scalability of such processes is often more straightforward than batch methods; production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel).
While specific flow chemistry applications for the direct synthesis of this compound are not widely documented, the principles are applicable to its key bond-forming reactions. The Mannich reaction, for example, can be adapted to a continuous flow process. This allows for rapid screening of reaction conditions and can lead to improved yields and purity by minimizing the formation of side products. The ability to precisely control residence time and temperature is crucial for managing these complex multi-component reactions.
Precursor Chemistry and Intermediate Functionalization
The synthesis of this compound relies on the strategic assembly of its core components: a halogenated aniline ring and a morpholine moiety.
Synthesis and Functionalization of Halogenated Aniline Precursors (e.g., 4-Chloro-3-fluoroaniline)
Halogenated anilines are crucial building blocks in medicinal chemistry. ossila.com The specific precursor, 4-chloroaniline, is the foundation for the target molecule. However, understanding the synthesis of related dihalogenated anilines, such as 4-chloro-3-fluoroaniline (B146274), provides insight into the broader chemistry of these precursors.
One common route to synthesize 4-chloro-3-fluoroaniline is through the hydrogenation of 3-chloro-4-fluoronitrobenzene. This reduction is often carried out using a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure, a method that can be performed without a solvent to simplify purification. An alternative three-stage method involves fluorination, hydrogenation, and salt formation. These halogenated anilines serve as versatile intermediates. The halogen and amine groups provide handles for further functionalization, such as nucleophilic substitution reactions, which are instrumental in building more complex molecules. ossila.comnih.gov For instance, the direct C-H functionalization of aniline derivatives is an efficient alternative to multi-step syntheses for introducing new substituents onto the aromatic ring. uva.nlresearchgate.net
Introduction of the Morpholine Ring System (e.g., via Mannich Reaction)
The introduction of the morpholin-4-ylmethyl group onto the aniline ring is a key synthetic transformation, typically achieved through an aminomethylation process like the Mannich reaction. wikipedia.org The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, 4-chloroaniline), an aldehyde (commonly formaldehyde), and a secondary amine (morpholine). organic-chemistry.orgwikipedia.orgacademicjournals.org
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between morpholine and formaldehyde (B43269). wikipedia.org The electron-rich aniline ring then acts as the nucleophile, attacking the iminium ion to form the C-C bond at the position ortho to the amino group, resulting in the desired product. wikipedia.orgresearchgate.net The synthesis of the target compound, this compound, typically involves the reaction of 4-chloroaniline with morpholine, often in the presence of a suitable catalyst and under controlled temperature conditions. This reaction exemplifies the utility of Mannich-type condensations in constructing complex amine-containing structures. acs.orgmdpi.com
The following table outlines a generalized scheme for the Mannich reaction in this context.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Key Intermediate |
|---|---|---|---|---|
| 4-Chloroaniline (Active H source) | Formaldehyde (Aldehyde) | Morpholine (Secondary Amine) | Mannich Condensation | Morpholin-4-ylmethaniminium ion |
Derivatization of Thienyl-Based Intermediates in Related Syntheses
In the synthesis of certain complex pharmaceuticals, a morpholinyl-aniline core is often coupled with other heterocyclic systems. For example, in the synthesis of the anticoagulant Rivaroxaban, an intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978), is coupled with a derivatized thiophene (B33073) molecule, specifically 5-chlorothiophene-2-carbonyl chloride. google.com Although this involves a morpholinone rather than a simple morpholine, the synthetic logic of coupling an aniline-based structure with a functionalized thiophene is relevant. Such coupling reactions are typically amide bond formations, highlighting the importance of the aniline's amino group as a key reactive site for connecting different molecular fragments.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—is a critical process. researchgate.net
For C-N bond formation reactions, such as the coupling of an aryl halide with an amine, extensive optimization is often required. In a model reaction between 4-chloro-anisole and morpholine, various palladium-based catalysts were screened. researchgate.net It was found that a specific [Pd(NHC)Cl(1-tBu-indenyl)] catalyst provided a 99% yield when the reaction was conducted at 50°C for 5 hours. researchgate.net Lowering the temperature to 40°C significantly reduced the yield to 45%, even with a longer reaction time, demonstrating the critical influence of temperature. researchgate.net
Similarly, in coupling reactions involving substituted quinolines, changing the solvent from acetonitrile (B52724) or THF to ethanol and adjusting the base and temperature dramatically impacted the yield of the desired products. semanticscholar.org The following table shows an example of how reaction conditions can be optimized for a coupling reaction, based on findings from a study on the reaction of 4-chloro-anisole with morpholine. researchgate.net
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.5 | Room Temp | Not Specified | 56 |
| 0.5 | 50 | Not Specified | 88 |
| 0.2 | 50 | Not Specified | 71 |
| 0.2 | 50 | 5 | 99 |
| 0.2 | 40 | 15 | 45 |
These examples underscore that systematic evaluation of reaction parameters is essential for developing efficient and robust synthetic protocols for molecules like this compound.
Temperature and Solvent Effects
The selection of an appropriate solvent and reaction temperature is critical in the synthesis of aryl-amines, influencing reaction rates, yields, and the formation of byproducts. In related amination reactions, a range of temperatures and solvents have been investigated to optimize the synthesis of compounds structurally analogous to this compound.
For instance, in the palladium-catalyzed synthesis of a morpholino-substituted aromatic compound, the reaction of 4-chloroanisole (B146269) with morpholine demonstrated a significant temperature dependency. At room temperature, the reaction proceeded to a moderate yield of 56%. researchgate.net Increasing the temperature to 50°C substantially improved the yield to 88-99%, depending on the specific catalyst used. researchgate.net However, a further increase in temperature does not always correlate with improved outcomes and can sometimes lead to degradation or side reactions. The choice of solvent is also crucial, with ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) proving effective in facilitating these types of cross-coupling reactions. researchgate.net
In a different but relevant synthetic approach, the preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involved a nucleophilic aromatic substitution reaction where morpholine displaced a chlorine atom. This reaction was successfully carried out in dimethylformamide (DMF) at a significantly higher temperature of 120°C, resulting in a high yield of 92%. mdpi.com This illustrates that the optimal temperature and solvent are highly specific to the substrate and the type of reaction being performed.
Table 1: Effect of Temperature on the Yield of a Buchwald-Hartwig Amination Reaction researchgate.net
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temp | Not Specified | 56 |
| 2 | 50 | Not Specified | 88 |
| 3 | 50 | 5 | 99 |
| 4 | 40 | 15 | 45 |
This data is for the reaction of 4-chloroanisole and morpholine and is presented as an illustrative example.
Stoichiometric Control and Catalyst Loading
The stoichiometry of the reactants and the amount of catalyst used are pivotal factors that govern the efficiency and cost-effectiveness of the synthesis of this compound. Precise control over these parameters is essential to maximize product yield and minimize waste.
In palladium-catalyzed cross-coupling reactions, the catalyst loading is a key variable. Research on the synthesis of a related morpholino-substituted compound showed that a catalyst loading of 0.5 mol% of a palladium-NHC pre-catalyst at 50°C gave a high yield of 88%. researchgate.net Remarkably, reducing the catalyst loading to 0.2 mol% still provided an excellent yield of 87% after a 5-hour reaction time, demonstrating the high efficiency of the catalytic system. researchgate.net This highlights the potential for achieving high yields with very low amounts of the expensive palladium catalyst.
The stoichiometry of the base is also a critical parameter. In the same study, 1.2 equivalents of potassium tert-butoxide (KOtBu) were used as the base to facilitate the catalytic cycle. researchgate.net In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide via an SNAr reaction, a stoichiometric excess of morpholine (4 equivalents) and potassium carbonate (3 equivalents) as the base were employed to drive the reaction to completion, affording a 92% yield. mdpi.com This indicates that for SNAr reactions, a larger excess of the amine and base is often required compared to the more efficient catalytic methods.
Table 2: Effect of Catalyst Loading on the Yield of a Buchwald-Hartwig Amination Reaction researchgate.net
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | Not Specified | 88 |
| 2 | 0.2 | Not Specified | 71 |
| 3 | 0.2 | 5 | 87 |
This data is for the reaction of 4-chloroanisole and morpholine and is presented as an illustrative example.
Reaction Mechanisms and Pathways of 4 Chloro 3 Morpholin 4 Ylmethyl Aniline Formation
Mechanistic Studies of Key Bond-Forming Reactions
The primary route for the synthesis of 4-chloro-3-(morpholin-4-ylmethyl)aniline is the Mannich reaction, a three-component condensation involving 4-chloroaniline (B138754), formaldehyde (B43269), and morpholine (B109124). This reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons. In this specific case, the C-H bond at the ortho position to the amino group of 4-chloroaniline acts as the acidic proton donor.
The mechanism of the Mannich reaction is generally accepted to proceed through the formation of an electrophilic iminium ion, which then undergoes electrophilic attack by the nucleophilic aromatic ring of 4-chloroaniline. The key steps are as follows:
Formation of the Iminium Ion: Formaldehyde reacts with the secondary amine, morpholine, to form a hemiaminal intermediate. Under acidic or basic conditions, this intermediate readily dehydrates to form the highly reactive N,N-disubstituted iminium ion (morpholin-4-ylmethaniminium). The formation of this electrophile is a critical step, as formaldehyde itself is not electrophilic enough to react directly with the aniline (B41778) ring.
Electrophilic Aromatic Substitution: The electron-rich aniline ring of 4-chloroaniline acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This attack is directed to the ortho position relative to the activating amino group. This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Rearomatization: A base, which can be another molecule of aniline, morpholine, or the solvent, abstracts a proton from the carbon atom that was attacked by the iminium ion. This step restores the aromaticity of the ring and yields the final product, this compound.
Kinetic studies on similar Mannich reactions involving anilines have shown that the rate-determining step can vary depending on the reaction conditions and the specific reactants. In some cases, the formation of the iminium ion can be the slowest step, while in others, the electrophilic attack on the aromatic ring is rate-limiting. For the reaction with 4-chloroaniline, the nucleophilicity of the aniline ring is reduced by the electron-withdrawing chloro substituent, which may influence the rate of the electrophilic substitution step.
A mechanistic study of a similar Mannich reaction involving vanillin, 4-chloroaniline, and cyclohexanone (B45756) provided insights that are applicable here. The study proposed a catalytic cycle where an ionic liquid catalyst facilitates the protonation of the intermediate amino alcohol, promoting dehydration to the iminium ion. This is followed by the nucleophilic attack of the enol form of cyclohexanone. In the case of 4-chloroaniline as the nucleophile, the aromatic ring itself attacks the iminium ion.
Electrophilic Aromatic Substitution Pathways on the Aniline Ring
The regioselectivity of the Mannich reaction, specifically the substitution at the C-3 position (ortho to the amino group and meta to the chloro group), is governed by the directing effects of the substituents already present on the aniline ring.
Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para-directing group. mdpi.com It donates electron density to the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions. This strong activation is the primary reason the aminomethylation occurs on the aniline ring.
Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para-directing group. researchgate.netroyalsocietypublishing.org It withdraws electron density inductively due to its high electronegativity, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). However, through resonance, it can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions.
The final substitution pattern is a result of the interplay between these two directing effects. The powerful activating and ortho-directing effect of the amino group dominates. Since the para position to the amino group is already occupied by the chloro substituent, the incoming electrophile (the morpholinomethyl group) is directed to one of the vacant ortho positions. Steric hindrance may play a minor role in favoring one ortho position over the other, but in this case, both ortho positions are sterically similar.
Theoretical studies on the electrophilic substitution of substituted anilines have confirmed that the distribution of electron density, as influenced by the substituents, is the key determinant of regioselectivity. nih.gov Computational models can predict the most likely sites of electrophilic attack by analyzing the electron density and the stability of the intermediate carbocations (arenium ions). For 4-chloroaniline, the calculated electron density is highest at the ortho and para positions relative to the amino group.
Nucleophilic Substitution Mechanisms Involving Halogen and Amine Centers
While the primary reaction for the formation of this compound is electrophilic aromatic substitution, the potential for nucleophilic substitution at the halogen and amine centers under certain conditions should be considered.
Nucleophilic Aromatic Substitution (SNA r) at the Chloro Group:
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. For a nucleophilic aromatic substitution (SNA r) to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgresearchgate.netresearchgate.net In this compound, the amino group is electron-donating, and the morpholinomethyl group has a weak inductive effect. Therefore, the ring is not sufficiently activated for a facile SNA r reaction to replace the chloro group.
However, under harsh conditions, such as high temperatures and pressures with strong nucleophiles, or in the presence of a suitable catalyst, nucleophilic substitution of the chlorine might be possible. researchgate.net The mechanism would likely proceed via an addition-elimination pathway involving a Meisenheimer complex intermediate. rsc.org
Reactions at the Amine Centers:
Primary Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. In the context of the synthesis of the target compound, over-alkylation of the amino group by the formaldehyde and morpholine reactants is a potential side reaction, which could lead to the formation of tertiary amine byproducts. Controlling the stoichiometry and reaction conditions is crucial to minimize these side reactions.
Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine and is also nucleophilic. It is protonated under acidic conditions, which is a key step in the formation of the iminium ion. It can also act as a base in the final deprotonation step of the Mannich reaction.
Role of Catalysts in Directing Reaction Selectivity and Rate
The Mannich reaction for the synthesis of this compound can be catalyzed by both acids and bases. The choice of catalyst can significantly influence the reaction rate and, in some cases, the selectivity.
Acid Catalysis: Acid catalysts, such as hydrochloric acid or acetic acid, are commonly employed in Mannich reactions. wikipedia.org The acid serves to protonate the carbonyl oxygen of formaldehyde, increasing its electrophilicity and facilitating the initial attack by morpholine. Furthermore, the acid catalyzes the dehydration of the hemiaminal intermediate to form the crucial iminium ion. A proposed catalytic cycle for an acid-catalyzed Mannich reaction involves the initial formation of the iminium ion, followed by the nucleophilic attack of the enol or enolate (in the case of a ketone) or the activated aromatic ring (in the case of aniline). royalsocietypublishing.org
Base Catalysis: Base catalysis can also be effective. A base can deprotonate the acidic C-H bond of the nucleophile, increasing its nucleophilicity. However, in the case of aniline, which is a relatively weak acid, this is less common. The base can also facilitate the formation of the iminium ion from the hemiaminal.
Lewis Acid Catalysis: Lewis acids, such as ZnCl₂, AlCl₃, or FeCl₃, can also be used to catalyze Mannich reactions. nih.gov They coordinate to the carbonyl oxygen of formaldehyde, activating it towards nucleophilic attack. The choice of Lewis acid can be critical, as some may also coordinate with the amine reactants, potentially inhibiting the reaction.
Organocatalysis: In recent years, organocatalysts, such as proline and its derivatives, have been shown to be effective in asymmetric Mannich reactions. nih.gov While asymmetry is not a factor in the synthesis of this compound, the principles of organocatalysis, which often involve the formation of iminium and enamine intermediates, are relevant to understanding the reaction mechanism.
The catalyst can also play a role in directing the regioselectivity of the reaction, although in the case of 4-chloroaniline, the inherent directing effects of the amino and chloro groups are the dominant factors. The primary role of the catalyst is to accelerate the rate-determining step of the reaction, which is often the formation of the iminium ion or the subsequent electrophilic substitution.
Conformational Analysis of Reaction Intermediates
Iminium Ion: The morpholin-4-ylmethaniminium ion is a key intermediate. The morpholine ring typically adopts a chair conformation to minimize steric strain. The planarity of the iminium C=N double bond will influence the approach of the nucleophilic aniline ring.
Sigma Complex (Arenium Ion): The intermediate formed after the attack of the aniline ring on the iminium ion is a resonance-stabilized carbocation. The tetrahedral carbon at the site of substitution disrupts the planarity of the aromatic ring. The morpholinomethyl group attached to this carbon will have rotational freedom, and its preferred conformation will be influenced by steric interactions with the adjacent amino and chloro groups. Computational studies on similar intermediates can provide insights into the most stable conformations and the energy barriers for their interconversion.
Transition States: The transition states of the key bond-forming steps are of particular interest. For the electrophilic attack on the aniline ring, the transition state will involve the partial formation of the new C-C bond and the partial disruption of the aromatic system. The geometry of this transition state, including the orientation of the approaching iminium ion relative to the aniline ring, will determine the activation energy of this step. Conformational analysis of these transient species is typically performed using computational methods, as their experimental characterization is challenging.
Understanding the conformational preferences of the intermediates can help to explain the observed stereoselectivity in related reactions and can aid in the design of catalysts that can control the reaction pathway by stabilizing specific conformations of the transition state.
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 3 Morpholin 4 Ylmethyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13), are fundamental for identifying the different types of protons and carbons in 4-chloro-3-(morpholin-4-ylmethyl)aniline.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) bridge protons, the protons of the morpholine (B109124) ring, and the amine group protons. The aromatic region would display complex splitting patterns due to the coupling between the three adjacent protons on the substituted benzene (B151609) ring. The morpholine ring protons typically appear as two distinct multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, and morpholinomethyl groups). Additionally, signals for the benzylic methylene carbon and the four carbons of the morpholine ring would be present.
While specific, experimentally derived public data for this compound is scarce, a predicted NMR data set is presented below for illustrative purposes.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C2-H) | 6.85 | d |
| Aromatic H (C5-H) | 7.10 | d |
| Aromatic H (C6-H) | 6.65 | dd |
| Amine (NH₂) | 3.90 | br s |
| Benzylic (Ar-CH₂-N) | 3.45 | s |
| Morpholine (-N-CH₂-) | 2.50 | t |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-NH₂) | 144.5 |
| C2 | 116.0 |
| C3 (-CH₂-) | 127.0 |
| C4 (-Cl) | 123.0 |
| C5 | 129.5 |
| C6 | 114.0 |
| Benzylic (Ar-CH₂-N) | 61.5 |
| Morpholine (-N-CH₂) | 53.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons and the protons within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the different functional groups, for example, by showing a correlation from the benzylic methylene protons to the aromatic carbons (C2, C3, C4), confirming the position of the morpholinomethyl substituent on the aniline (B41778) ring.
The molecule this compound does not possess any chiral centers. Furthermore, the rotation around the single bonds is generally rapid at room temperature. Therefore, the compound is achiral and does not exhibit stereoisomerism, meaning no specific stereochemical features require elucidation by NMR.
Isotopic labeling, while not reported specifically for this compound, is a powerful methodology that could be applied. For instance, synthesizing the compound with ¹³C-labeled methyl or morpholine groups would aid in the definitive assignment of ¹³C NMR signals, especially in complex regions of the spectrum. In metabolic studies, labeling with stable isotopes like ²H (deuterium), ¹³C, or ¹⁵N allows the molecule and its metabolites to be tracked and identified using mass spectrometry or NMR. For example, studies on related halo-anilines have successfully used ¹⁹F-NMR and ¹⁴C-radiolabelling to trace metabolic pathways.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable technique for determining the elemental composition of a compound with high accuracy.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₅ClN₂O), the expected exact mass can be calculated for its protonated form, [M+H]⁺.
Calculated HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.
In addition to providing an accurate mass, mass spectrometry can be used to fragment the molecule (tandem MS or MS/MS). Analyzing the resulting fragment ions provides corroborating evidence for the compound's structure. For this compound, the most likely fragmentation pathways under electron ionization or collision-induced dissociation would involve characteristic losses of its structural components.
Key expected fragmentation steps include:
Benzylic Cleavage: The bond between the benzylic carbon and the morpholine nitrogen is labile. Cleavage at this position would result in the formation of a stable morpholine cation (m/z 86.06) and a chlorobenzyl radical, or more likely, a stable 4-chloro-3-aminobenzyl cation (m/z 156.03). This is often a dominant fragmentation pathway for benzylic amines.
Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like C₂H₄O or C₂H₅N.
Loss of Chlorine: The loss of a chlorine radical from the molecular ion can also be observed.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound. While specific experimental spectra for this exact compound are not widely published, a detailed assignment can be inferred from the known spectral regions of its constituent functional groups: the substituted aniline ring, the morpholine ring, and the methylene bridge.
Assignment of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is complex, with contributions from the aniline, morpholine, and chlorophenyl moieties. The characteristic vibrations can be assigned to specific functional groups.
The aniline moiety is characterized by several key vibrations. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3400-3500 cm⁻¹ region in the IR spectrum. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1340 cm⁻¹ range. The aromatic C-H stretching vibrations occur above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The position of the chloro-substituent influences the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, these bands can be expected in the 800-880 cm⁻¹ range. The C-Cl stretching vibration is generally found in the 550-850 cm⁻¹ region. researchgate.net
The morpholine ring exhibits characteristic vibrations. The C-H stretching vibrations of the methylene groups in the morpholine ring are expected in the 2850-2970 cm⁻¹ range. The C-O-C stretching of the ether linkage in the morpholine ring typically gives rise to a strong band in the 1070-1150 cm⁻¹ region. The C-N stretching of the tertiary amine within the morpholine ring is expected in the 1020-1225 cm⁻¹ range. The chair conformation of the morpholine ring, which is the most stable, will also have characteristic skeletal vibrations. researchgate.net
The methylene bridge (-CH₂-) connecting the aniline and morpholine moieties will have its own characteristic vibrations, including stretching and bending modes, which will overlap with the C-H vibrations of the morpholine ring.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aniline (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400-3500 |
| Aniline (NH₂) | N-H Scissoring | 1590-1650 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Amine | C-N Stretch | 1250-1340 |
| Chloro-Aromatic | C-Cl Stretch | 550-850 |
| Morpholine/Methylene | C-H Stretch | 2850-2970 |
| Morpholine (Ether) | C-O-C Stretch | 1070-1150 |
| Morpholine (Amine) | C-N Stretch | 1020-1225 |
Conformation-Dependent Vibrational Modes
The vibrational spectra of this compound can be influenced by its conformational flexibility. The primary sources of conformational isomerism in this molecule are the rotation around the C-C bond of the methylene bridge and the ring puckering of the morpholine moiety.
The morpholine ring typically adopts a chair conformation. nih.gov However, boat and twist-boat conformations are also possible, though generally higher in energy. researchgate.net Different conformations can lead to shifts in the vibrational frequencies of the C-O-C and C-N stretching modes, as well as the CH₂ bending modes of the morpholine ring. Studies on related piperidine (B6355638) and piperazine (B1678402) systems have shown that the conformational equilibrium can be influenced by factors such as the solvent and the presence of substituents. nih.govnih.gov
Furthermore, the relative orientation of the morpholinomethyl group with respect to the aniline ring can be affected by intramolecular hydrogen bonding between the aniline N-H and the morpholine oxygen or nitrogen, which would lead to distinct shifts in the N-H stretching frequencies. The presence of a bulky substituent on the aniline ring can also introduce steric hindrance, favoring certain rotational conformations. lumenlearning.com A detailed conformational analysis, often supported by computational modeling, would be necessary to assign specific vibrational bands to different conformers. nih.govlumenlearning.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by transitions within the substituted aniline chromophore. The aniline part of the molecule contains a benzene ring with an amino group (-NH₂), which is a strong auxochrome, and a chloro group, which is a weaker auxochrome.
The expected electronic transitions are primarily π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. These transitions are typically high in intensity. The presence of the amino and chloro substituents, as well as the morpholinomethyl group, will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.
The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen of the amino group or the oxygen of the morpholine ring to an antibonding π* orbital of the aromatic ring. These transitions are generally lower in energy and intensity compared to π → π* transitions.
For substituted anilines, two main absorption bands are typically observed. The more intense band, corresponding to the primary aromatic absorption (π → π), is expected in the 230-270 nm region. A secondary, less intense band, also of π → π origin, is often observed at longer wavelengths, around 280-310 nm. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. nih.govnih.gov
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Substituted Benzene Ring | ~240-260 |
| π → π | Substituted Benzene Ring | ~280-300 |
| n → π | N(H₂) → Aromatic Ring | >300 |
Note: n → π transitions are often weak and can be obscured by stronger π → π* bands.*
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction. The primary amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with the oxygen or nitrogen atoms of the morpholine ring of neighboring molecules. The aniline nitrogen can also act as a hydrogen bond acceptor.
For instance, in the crystal structure of a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, extensive hydrogen bonding involving the aniline nitrogen, the piperazine nitrogen, and water molecules dictates the crystal packing. researchgate.net Similarly, in 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, intermolecular C-H···O hydrogen bonds are observed. nih.gov
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Polymorphism is a common phenomenon in organic molecules, particularly those with conformational flexibility and the ability to form various hydrogen bonding networks. rsc.org
Given the conformational flexibility of the morpholinomethyl side chain and the potential for different hydrogen bonding motifs, it is plausible that this compound could exhibit polymorphism. A systematic polymorph screen, involving crystallization from a variety of solvents under different conditions, would be required to identify and characterize potential polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential for such studies. To date, no specific studies on the polymorphism of this compound have been reported in the literature.
Computational Chemistry and Theoretical Studies of 4 Chloro 3 Morpholin 4 Ylmethyl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. For substituted anilines, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide accurate predictions of molecular structures, energies, and vibrational frequencies. globalresearchonline.netnih.gov These calculations form the basis for more detailed analyses of the molecule's electronic and spectroscopic behavior.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. aimspress.com
For 4-chloro-3-(morpholin-4-ylmethyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino group and the aromatic system. The LUMO would likely be distributed across the π-system of the benzene (B151609) ring. The energy of these orbitals dictates the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is also crucial for understanding intramolecular charge transfer, a process that influences the molecule's optical and electronic properties. nih.gov
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Location of Electron Density | Implication |
|---|---|---|
| HOMO | Aniline ring, Nitrogen atom of the amino group | Site of electron donation; susceptibility to electrophilic attack |
| LUMO | Aromatic π-system | Site of electron acceptance; susceptibility to nucleophilic attack |
| Energy Gap | N/A (requires specific calculation) | Determines chemical reactivity, kinetic stability, and electronic transition energy |
Computational methods can accurately predict various spectroscopic properties, which are invaluable for structural confirmation.
NMR Chemical Shifts : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, help confirm the molecular structure, including the substitution patterns on the aromatic ring. For this compound, characteristic signals would be expected for the aromatic protons (typically in the δ 6.5–7.2 ppm range), the morpholine (B109124) ring protons (δ 3.6–3.8 ppm), and the methylene (B1212753) bridge protons (δ 2.4–2.6 ppm).
Vibrational Frequencies : Theoretical calculations can determine the vibrational frequencies that correspond to infrared (IR) and Raman spectra. For aniline derivatives, DFT calculations have been used to assign specific vibrational modes, such as N-H stretching, C-Cl stretching, and various ring vibrations. asianpubs.orgresearchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for theoretical errors and achieve better agreement with experimental data. globalresearchonline.net
UV-Vis Spectra : Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The primary absorption bands are typically related to π→π* and n→π* transitions within the molecule, with the energy of the lowest transition corresponding closely to the HOMO-LUMO gap.
Table 2: Predicted Spectroscopic Data Ranges for this compound
| Spectroscopy | Feature | Predicted Range/Region | Reference for Analogue |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 6.5–7.2 ppm | |
| Morpholine Protons (O-CH₂) | 3.6–3.8 ppm | ||
| Methylene Bridge (-CH₂-Ar) | 2.4–2.6 ppm | ||
| ¹³C NMR | Aromatic Carbons | 114–144 ppm | nih.gov |
| FT-IR | N-H Bending | ~1630 cm⁻¹ | asianpubs.org |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). researchgate.net These maps are useful for predicting how a molecule will interact with other species. For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow) : Concentrated around the nitrogen of the aniline group and the oxygen of the morpholine ring, indicating these are the most likely sites for electrophilic attack. researchgate.net
Positive Potential (Blue) : Located around the hydrogen atoms of the amino group, indicating these are sites for nucleophilic interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The rotational freedom of the morpholin-4-ylmethyl group relative to the aniline ring.
The conformational dynamics of the morpholine ring itself, which typically adopts a chair conformation. nih.gov Understanding this flexibility is important as the molecule's conformation can influence its ability to bind to biological targets or participate in chemical reactions.
Prediction of Chemical Reactivity and Selectivity
DFT-based reactivity descriptors are used to predict how and where a molecule will react. These tools go beyond simple HOMO/LUMO analysis to provide a more quantitative measure of reactivity at specific atomic sites.
Fukui functions are a powerful tool derived from DFT that identify the most reactive sites within a molecule. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint specific atoms prone to different types of attack:
Nucleophilic Attack (f⁺) : Indicates the sites most likely to accept an electron.
Electrophilic Attack (f⁻) : Indicates the sites most likely to donate an electron.
For this compound, a Fukui analysis would likely predict that the nitrogen atom of the aniline group and certain carbon atoms in the aromatic ring are the primary sites for electrophilic attack. Conversely, sites susceptible to nucleophilic attack would also be identified, providing a detailed map of the molecule's chemical selectivity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-bromoaniline |
| 4-chloro-2-(trifluoromethyl)aniline |
| 3-chloro-4-methylaniline |
Transition State Analysis for Reaction Pathways
The study of reaction mechanisms is fundamental to understanding the chemical reactivity of a molecule. Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. This analysis is crucial for determining the feasibility and kinetics of a chemical reaction.
For this compound, potential reaction pathways could include electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, or reactions involving the morpholine ring. To analyze these pathways, computational methods such as Density Functional Theory (DFT) would be employed. Researchers would model the reactants, products, and potential transition state structures.
The process would involve:
Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactants, products, and the transition state.
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, ensuring the identified transition state is correct for the reaction of interest.
A hypothetical data table for a reaction involving this compound might look as follows:
| Reaction Pathway | Reactant(s) | Transition State (TS) Energy (kcal/mol) | Product(s) | Activation Energy (kcal/mol) |
| N-Alkylation | This compound + CH₃I | [Calculated Value] | N-methylated product | [Calculated Value] |
| Electrophilic Aromatic Substitution (Nitration) | This compound + NO₂⁺ | [Calculated Value] | Nitrated aniline derivative | [Calculated Value] |
Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties.
For this compound, a QSPR study would focus on predicting various chemical properties such as:
pKa: The acidity or basicity of the aniline and morpholine nitrogen atoms.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating its hydrophilicity or hydrophobicity.
Boiling Point and Melting Point: Physical properties related to intermolecular forces.
The development of a QSPR model would involve:
Dataset Collection: Gathering a set of molecules with known experimental values for the property of interest.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.
Model Validation: Testing the model's predictive power using an external set of compounds not used in the model development.
A hypothetical QSPR data table for predicting the pKa of the aniline nitrogen in a series of substituted anilines, including this compound, could be structured as follows:
| Compound | Experimental pKa | Predicted pKa | Descriptor 1 (e.g., Hammett constant) | Descriptor 2 (e.g., Dipole Moment) |
| Aniline | 4.6 | [Predicted Value] | [Calculated Value] | [Calculated Value] |
| 4-chloroaniline (B138754) | 4.0 | [Predicted Value] | [Calculated Value] | [Calculated Value] |
| This compound | [Experimental Value] | [Predicted Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are illustrative and would be derived from experimental measurements and computational modeling.
Non-Covalent Interactions and Intermolecular Forces Analysis
Non-covalent interactions are crucial in determining the solid-state structure (crystal packing) and many physical properties of a molecule. For this compound, these interactions would include:
Hydrogen Bonding: The aniline group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring and the aniline nitrogen can act as hydrogen bond acceptors.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophile.
van der Waals Forces: General attractive or repulsive forces between molecules.
Computational methods to analyze these interactions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including non-covalent interactions.
Non-Covalent Interaction (NCI) Index: A visualization tool that highlights regions of non-covalent interactions in real space.
Symmetry-Adapted Perturbation Theory (SAPT): A method to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies.
A hypothetical analysis of the intermolecular interaction energies for a dimer of this compound could be presented as follows:
| Interaction Type | Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Component (from SAPT) |
| Hydrogen Bond (N-H···N) | Head-to-tail | [Calculated Value] | Electrostatics |
| π-π Stacking | Parallel-displaced | [Calculated Value] | Dispersion |
| Halogen Bond (C-Cl···O) | T-shaped | [Calculated Value] | Electrostatics/Induction |
Note: These values are hypothetical and would be the result of high-level quantum mechanical calculations.
Chemical Reactivity and Derivatization of 4 Chloro 3 Morpholin 4 Ylmethyl Aniline
Reactions at the Aniline (B41778) Nitrogen
The primary amino group (aniline nitrogen) is a key site for functionalization, behaving as a potent nucleophile and a precursor for diazonium salts.
The nucleophilic character of the aniline nitrogen allows it to readily participate in acylation, sulfonylation, and alkylation reactions. These transformations are fundamental for introducing a variety of functional groups, which can modulate the electronic properties and biological activity of the resulting molecules.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. For instance, reacting 4-chloro-3-(morpholin-4-ylmethyl)aniline with an acyl chloride (R-COCl) in the presence of a base would produce an N-acyl derivative. This reaction is analogous to the amidation step in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) from p-nitroaniline, where an amino group is acylated. google.com
Sulfonylation: Treatment with sulfonyl chlorides (R-SO₂Cl) in the presence of a base affords sulfonamides. This reaction is crucial in medicinal chemistry for creating compounds with specific therapeutic properties. The synthesis of N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamine involves a similar transformation where a hydroxyl group is converted into a sulfonate ester, a good leaving group. google.com
Alkylation: While direct N-alkylation of anilines can sometimes be challenging due to the potential for over-alkylation, it can be achieved under controlled conditions with alkyl halides.
These reactions are summarized in the table below.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride (CH₃COCl) | N-(4-chloro-3-(morpholin-4-ylmethyl)phenyl)acetamide |
| Sulfonylation | Tosyl chloride (CH₃C₆H₄SO₂Cl) | N-(4-chloro-3-(morpholin-4-ylmethyl)phenyl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl iodide (CH₃I) | 4-chloro-N-methyl-3-(morpholin-4-ylmethyl)aniline |
Aromatic primary amines are classic substrates for diazotization, a reaction that converts the amino group into a highly versatile diazonium salt (-N₂⁺). globalresearchonline.net This transformation is typically achieved by treating the aniline with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govunb.ca
The resulting aryldiazonium salt of this compound is an electrophile that can undergo azo coupling reactions. organic-chemistry.org In this process, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound characterized by the -N=N- functional group. globalresearchonline.net The substitution typically occurs at the para position of the coupling partner unless it is blocked. organic-chemistry.org The pH of the reaction medium is critical; the coupling is usually performed in mildly acidic or neutral conditions. organic-chemistry.org Azo dyes are a significant class of compounds synthesized through this method. globalresearchonline.netunb.ca
Reaction Scheme: Diazotization and Azo Coupling
Diazotization: this compound + NaNO₂/HCl (0-5°C) → 4-chloro-3-(morpholin-4-ylmethyl)benzenediazonium chloride
Azo Coupling: 4-chloro-3-(morpholin-4-ylmethyl)benzenediazonium chloride + Phenol → 2-((4-chloro-3-(morpholin-4-ylmethyl)phenyl)diazenyl)phenol
Transformations Involving the Chloro-Substituted Phenyl Ring
The chlorinated aromatic ring provides a platform for substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org
In the case of this compound, the chloro-substituent is ortho to the morpholin-4-ylmethyl group and meta to the amino group. The amino group is strongly electron-donating, and the morpholin-4-ylmethyl group is also generally considered electron-donating. These electron-donating groups increase the electron density of the aromatic ring, which deactivates it towards attack by nucleophiles. masterorganicchemistry.com Therefore, the potential for this compound to undergo SNAr at the chlorine-bearing carbon is low under standard conditions. The reaction would require harsh conditions or a different mechanistic pathway. libretexts.org
The chlorine atom on the phenyl ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are powerful tools for forming new bonds and are cornerstones of modern organic synthesis. mdpi.com Palladium-based catalysts are most commonly employed due to their high activity and tolerance for a wide range of functional groups. mdpi.com
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is highly effective for forming new carbon-carbon bonds.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction is catalyzed by palladium and requires a base. organic-chemistry.org It is a versatile method for C-C bond formation and can be applied to complex molecules. researchgate.netprinceton.edu
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. wikipedia.orgorganic-synthesis.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org
The general conditions for these reactions are outlined in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine Ligand, Base | 4-Aryl-3-(morpholin-4-ylmethyl)aniline |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand, Base | 4-Styryl-3-(morpholin-4-ylmethyl)aniline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Buchwald Ligand, Base | N-Aryl-4-chloro-3-(morpholin-4-ylmethyl)aniline |
Reactivity of the Morpholin-4-ylmethyl Moiety
Ring-Opening Reactions of Morpholine (B109124) (if applicable)
The morpholine ring is a saturated heterocycle known for its general chemical stability under a wide range of synthetic conditions. For this compound and its derivatives, ring-opening reactions of the morpholine moiety are not commonly reported in standard synthetic applications. The cyclic ether and tertiary amine within the morpholine structure are typically resilient to cleavage unless subjected to harsh conditions or specific enzymatic or photocatalytic activation.
While direct ring-opening of the morpholine in this specific compound is not a typical synthetic strategy, related studies have shown that morpholine rings can undergo oxidative cleavage. For instance, certain cytochrome P450 enzymes can metabolize morpholine-containing compounds, leading to ring-opened products like 2-(2-aminoethoxy)acetate. nih.gov Additionally, advanced oxidative processes, such as visible light-promoted photocatalysis in the presence of an oxidant, have been shown to cleave C-C bonds in morpholine derivatives, though this is not a common laboratory transformation for derivatization. google.com In general synthetic contexts, the morpholine ring in this compound is considered a robust scaffold.
Mannich Reactions and Related Condensations
The very structure of this compound is a testament to the importance of the Mannich reaction in its synthesis. The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, and its variants are crucial for aminomethylation of acidic protons. wikipedia.org The (morpholin-4-ylmethyl) group attached to the aniline ring at the C-3 position is installed via a Mannich-type reaction.
The synthesis typically involves the reaction of 4-chloroaniline (B138754) with formaldehyde (B43269) and morpholine. researchgate.net In this process, morpholine and formaldehyde first react to form an electrophilic Eschenmoser's salt precursor or a related iminium ion. The 4-chloroaniline then acts as the nucleophile, attacking the iminium ion to form the C-C bond at the ortho position to the amino group, yielding the final product.
While the title compound is a product of a Mannich-type reaction, the primary amino group on the aniline ring can itself participate in further condensation reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for the synthesis of more complex heterocyclic systems.
Synthesis of Structural Analogs and Derivatives for Structure-Reactivity Studies
The structural scaffold of this compound possesses multiple points for modification, making it a valuable starting point for generating analogs to explore structure-reactivity and structure-activity relationships (SAR), particularly in medicinal chemistry for the discovery of kinase inhibitors. nih.gov
Modification of the Halogen Moiety
The chlorine atom at the C-4 position of the aniline ring is a key site for derivatization. As a halogen on an aromatic ring, it can be substituted or used as a handle in cross-coupling reactions to introduce a wide array of new functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with a variety of primary or secondary amines to form new C-N bonds. wikipedia.orgorganic-chemistry.org This would convert the 4-chloroaniline derivative into a substituted diaminobenzene derivative. Different phosphine ligands (e.g., RuPhos, BrettPhos) can be employed to optimize the reaction for various amine substrates. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst to form a new C-C bond. nih.govresearchgate.net This enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the C-4 position, significantly expanding the chemical space of the derivatives.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation, could also be employed to further diversify the scaffold at this position.
The table below illustrates potential derivatization reactions at the halogen site based on established methodologies for similar substrates.
| Reaction Type | Reagent/Catalyst System | Potential Product |
| Buchwald-Hartwig Amination | Aniline, Pd(OAc)₂, RuPhos, NaOtBu | 4-Anilino-3-(morpholin-4-ylmethyl)aniline |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-(Morpholin-4-ylmethyl)-[1,1'-biphenyl]-4-amine |
| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 4-(Phenylethynyl)-3-(morpholin-4-ylmethyl)aniline |
Alterations to the Morpholine Ring and its Linker
The morpholine ring and the methylene (B1212753) linker also provide opportunities for structural modification to probe their influence on a molecule's properties.
N-Oxidation: The nitrogen atom of the morpholine ring is a tertiary amine and can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. This modification significantly alters the polarity and hydrogen bonding capacity of the molecule.
Ring Analogs: The morpholine ring can be replaced with other heterocyclic systems to investigate the importance of the oxygen atom and the ring conformation. A common bioisosteric replacement is thiomorpholine (B91149), which can be synthesized through various routes. jchemrev.comjchemrev.com The resulting thiomorpholine analog can be further oxidized to the sulfoxide (B87167) or sulfone, providing additional structural and electronic diversity.
Linker Modification: While less common, the methylene linker could theoretically be extended or functionalized, although this would typically require a de novo synthesis of the entire side chain rather than a modification of the existing compound.
The following table presents examples of modifications to the morpholine moiety.
| Modification Type | Reagent/Condition | Product |
| N-Oxidation | m-CPBA or H₂O₂ | 4-((4-Chloro-3-aminobenzyl)morpholine 4-oxide) |
| Ring Bioisostere | De novo synthesis using thiomorpholine | 4-Chloro-3-(thiomorpholin-4-ylmethyl)aniline |
| Ring Bioisostere Oxidation | m-CPBA (1 or 2 equiv.) on thiomorpholine analog | 4-((4-Chloro-3-aminobenzyl)thiomorpholine 1,1-dioxide) |
Library Synthesis for Chemical Space Exploration
The structure of this compound is well-suited for the construction of chemical libraries, a key strategy in modern drug discovery. chemrxiv.org Combinatorial chemistry and parallel synthesis approaches can be used to rapidly generate a large number of analogs by systematically varying substituents at key positions. h1.co
This compound is an ideal building block for a kinase inhibitor-focused library due to its aniline core, which can mimic the hinge-binding motif of many ATP-competitive inhibitors. A hypothetical library synthesis could be designed as follows:
Scaffold Preparation: The core scaffold, this compound, is prepared in bulk.
Diversification at the Aniline Nitrogen: The primary amino group can be acylated or sulfonylated with a diverse set of carboxylic acids (or acyl chlorides) and sulfonyl chlorides in a parallel synthesizer. This reaction would create a library of amides and sulfonamides.
Diversification at the Chloro Position: The resulting library of amides/sulfonamides can then be subjected to a second diversification step. Using automated parallel synthesis platforms, a variety of boronic acids could be coupled to the C-4 position via Suzuki-Miyaura cross-coupling.
This two-dimensional diversification strategy would allow for the rapid exploration of the chemical space around the aniline scaffold, enabling a thorough investigation of structure-activity relationships against a panel of protein kinases.
Potential Applications and Future Research Directions Non Clinical
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The chemical reactivity of the aniline (B41778) and morpholine (B109124) groups, along with the influence of the chloro substituent on the aromatic ring, makes 4-chloro-3-(morpholin-4-ylmethyl)aniline a valuable intermediate in organic synthesis.
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and aniline derivatives are frequently employed as precursors. The structure of this compound suggests its utility in the construction of various heterocyclic systems.
Quinoxalines: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While direct synthesis from this compound would require modification to an ortho-diamine, its structural framework is a suitable starting point for multi-step syntheses of quinoxaline derivatives. The morpholine group can be envisioned to impart desirable solubility and pharmacokinetic properties in potential drug candidates.
Quinazolines: The synthesis of quinazolines can be achieved through various routes, including the reaction of anthranilic acid derivatives with formamide or the cyclization of N-acyl-2-aminoaryl ketones. Substituted anilines are key starting materials in many of these synthetic pathways. The presence of the chloro and morpholinomethyl substituents on the aniline ring of this compound offers opportunities for creating a diverse library of quinazoline derivatives with potentially unique biological activities.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine. However, substituted anilines can be used to synthesize pyrazole-containing scaffolds through multi-component reactions or by constructing more complex systems where a pyrazole ring is fused or linked to an aniline moiety. For instance, chloro-substituted anilines have been utilized as precursors for pyrazole derivatives that exhibit a range of biological activities.
| Heterocyclic Compound | General Synthetic Precursors | Potential Role of this compound |
| Quinoxalines | o-Phenylenediamines, 1,2-dicarbonyl compounds | A precursor for substituted quinoxalines through multi-step synthesis. |
| Quinazolines | Anthranilic acids, 2-aminobenzonitriles, substituted anilines | A key building block for diverse quinazoline derivatives. |
| Pyrazoles | 1,3-Dicarbonyl compounds, hydrazines, substituted anilines | A starting material for complex pyrazole-containing molecules. |
The term "advanced organic materials" encompasses a wide range of substances with specific, high-performance properties. The structural characteristics of this compound make it a promising precursor for such materials. The combination of a rigid aromatic core with a flexible and polar morpholine side chain can be exploited to design molecules with tailored electronic, optical, and self-assembly properties. For example, a closely related compound, 3-fluoro-4-morpholinoaniline, is used in the development of carbon nanodots and materials for organic light-emitting diodes (OLEDs), suggesting that this compound could be a valuable precursor for similar advanced materials.
Applications in Materials Science
The potential of this compound extends into the realm of materials science, where it can be utilized as a monomer for polymers or as a component in functional materials.
Polyanilines are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tuned by substituting the aniline monomer. A structurally similar compound, 4-chloro-3-fluoroaniline (B146274), has been identified as an optimal monomer for the synthesis of fluorinated polyanilines. researchgate.net This suggests that this compound could also serve as a monomer or co-monomer in the synthesis of novel polyanilines. The incorporation of the morpholinomethyl group could enhance the processability and solubility of the resulting polymers, which are common challenges in the field of conducting polymers.
The chromophoric properties of the aniline core in this compound make it a candidate for the synthesis of functional dyes and pigments. 4-Chloroaniline (B138754) is a known intermediate in the production of azo dyes and pigments. chemicalbook.commdpi.com The addition of the morpholine group in this compound could be used to modify the color, lightfastness, and solubility of these colorants.
Furthermore, the electron-rich nature of the aniline and morpholine moieties suggests potential applications in the development of chemical sensors. The nitrogen and oxygen atoms can act as binding sites for metal ions or other analytes, leading to a detectable change in the electronic or optical properties of the molecule. The use of a related morpholinoaniline in the creation of carbon nanodots, which can have sensing capabilities, supports this potential application. mdpi.com
Catalysis and Ligand Design
The structure of this compound contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making it an attractive scaffold for the design of ligands for metal catalysts. The aniline nitrogen and the nitrogen and oxygen atoms of the morpholine ring can coordinate to a metal center, forming stable chelate complexes.
The field of catalysis has seen significant interest in the development of ligands based on aniline and morpholine derivatives. For example, morpholine-modified palladium catalysts have demonstrated excellent selectivity in hydrogenation reactions. Aniline-derived ligands have also been employed in a variety of catalytic systems, including olefin polymerization. The bifunctional nature of this compound, with its aniline and morpholine donors, could be exploited to create novel ligands that influence the activity and selectivity of metal catalysts in a range of organic transformations.
| Application Area | Relevant Structural Features | Potential Impact |
| Catalysis | Aniline nitrogen, morpholine nitrogen and oxygen | Formation of stable metal complexes for catalytic applications. |
| Ligand Design | Bidentate or tridentate coordination possibilities | Tuning of catalyst activity and selectivity. |
Development of Ligands for Metal-Catalyzed Transformations
The nitrogen atoms within the aniline and morpholine groups of this compound present potential coordination sites for metal ions. This characteristic suggests its possible application as a ligand in metal-catalyzed transformations. Research in this area would involve synthesizing various metal complexes with this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic and steric properties imparted by the chloro and morpholinomethyl substituents could influence the stability and reactivity of such catalysts.
Organocatalytic Applications
The basic nitrogen of the morpholine ring and the aniline nitrogen could potentially engage in organocatalytic transformations. Future studies could explore its efficacy as a catalyst in reactions like Michael additions, aldol reactions, and asymmetric synthesis. The development of chiral derivatives of this compound could also be a promising direction for enantioselective organocatalysis.
Environmental and Analytical Chemistry Applications
The presence of a chlorinated aromatic ring suggests that this compound could be a compound of interest in environmental and analytical chemistry.
Corrosion Inhibition Studies (for related morpholine derivatives)
Morpholine and its derivatives have been recognized for their potential as corrosion inhibitors for various metals and alloys. emerald.comacs.orgscirp.orgresearchgate.netnih.gov The mechanism of inhibition is often attributed to the adsorption of the morpholine moiety onto the metal surface, forming a protective film. emerald.com The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, facilitates this adsorption process. scirp.org
Future research could investigate the corrosion inhibition potential of this compound on different metals in various corrosive media. Studies could focus on understanding the influence of the chloro and morpholinomethyl groups on the efficiency of corrosion inhibition.
Table 1: Examples of Morpholine Derivatives Studied for Corrosion Inhibition
| Compound Name | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | C-steel | Acidic | 97.8 acs.org |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | C-steel | Acidic | 98.5 acs.org |
| N-(2-chloroethyl)morpholine-4-carboxamide | Mild steel | HCl | 74.9 researchgate.net |
Emerging Research Areas and Challenges
The exploration of this compound opens up new possibilities in synthetic chemistry and process development.
Sustainable Synthesis Routes and Process Intensification
Developing green and sustainable methods for the synthesis of aniline derivatives is a significant area of current research. semanticscholar.orgacs.orgrsc.orgeinpresswire.com Future work on this compound could focus on creating environmentally benign synthesis protocols that minimize waste and avoid the use of hazardous reagents. This could involve exploring biocatalytic methods or employing continuous flow technologies for a more efficient and scalable production process.
Exploration of Undiscovered Chemical Transformations
The reactivity of the this compound scaffold is yet to be explored. Research into its chemical transformations could uncover novel reactions and lead to the synthesis of new classes of compounds with potentially valuable properties. Investigations could include derivatization of the aniline and morpholine moieties, as well as reactions involving the aromatic ring.
Interdisciplinary Research with Other Fields (e.g., Chemical Biology, Materials Engineering)
The unique structural features of this compound, which combine a reactive aniline core with a versatile morpholine substituent, open up avenues for interdisciplinary research, particularly in the fields of chemical biology and materials engineering. While direct experimental studies on this specific compound in these areas are not extensively documented, its potential can be inferred from the well-established roles of its constituent chemical motifs.
Chemical Biology:
In the realm of chemical biology, substituted anilines and morpholine-containing compounds are pivotal scaffolds for the development of molecular probes and bioactive molecules. The this compound structure presents several features that are attractive for the design of such tools.
Fluorescent Probes: The aniline moiety can be a precursor to fluorescent dyes. The electronic properties of the aromatic ring, influenced by the chloro and morpholinomethyl substituents, could be fine-tuned to develop probes with specific photophysical properties. For instance, morpholine-functionalized fluorescent probes have been successfully used for monitoring intracellular pH. nih.gov The tertiary amine of the morpholine group can be protonated in acidic environments, leading to changes in fluorescence, making it a potential sensor for acidic organelles like lysosomes.
Scaffold for Bioactive Compound Libraries: The this compound scaffold can be systematically modified to generate libraries of compounds for screening against various biological targets. The reactivity of the aniline group allows for diversification, while the morpholine and chloro substituents provide specific steric and electronic properties that can influence biological activity.
Materials Engineering:
In materials engineering, aniline and its derivatives are fundamental building blocks for the synthesis of functional polymers and materials with diverse applications.
Monomer for Functional Polymers: Aniline is the monomer for polyaniline (PANI), a well-known conducting polymer. Substituted anilines can be polymerized to create PANI derivatives with tailored properties. wisdomlib.orgnih.govresearchgate.net The presence of the morpholinomethyl group in this compound could impart several desirable characteristics to the resulting polymer. The morpholine moiety can enhance solubility in organic solvents, which is often a challenge with pristine PANI. nih.gov Furthermore, the tertiary amine in the morpholine ring can act as a protonation site, potentially influencing the polymer's conductivity and responsiveness to pH changes. Such stimuli-responsive polymers are of interest for applications in sensors, drug delivery, and smart coatings. nih.gov
Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals and alloys. researchgate.net The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can coordinate with metal surfaces, forming a protective film. The aniline part of the molecule can also contribute to this protective action through its aromatic ring. Therefore, this compound could be investigated as a novel corrosion inhibitor, potentially offering enhanced performance due to the combined effects of its functional groups.
Epoxy Resin Curing Agents: Amines are widely used as curing agents for epoxy resins. The primary amine group of this compound can react with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid thermoset material. The bulky morpholinomethyl substituent and the chloro group could influence the curing kinetics and the final properties of the cured resin, such as its thermal stability, mechanical strength, and chemical resistance.
The following table summarizes the potential interdisciplinary applications of this compound.
| Field | Potential Application | Key Structural Feature(s) |
| Chemical Biology | Fluorescent pH sensor | Protonatable tertiary amine in the morpholine ring |
| Scaffold for biochemical probes | Reactive aniline group for functionalization, morpholine for solubility and biocompatibility | |
| Materials Engineering | Monomer for soluble, pH-responsive polymers | Polymerizable aniline, solubilizing and pH-sensitive morpholine group |
| Corrosion inhibitor | Metal-coordinating morpholine and aniline moieties | |
| Curing agent for epoxy resins | Reactive primary amine group |
Q & A
Q. What are the common synthetic routes for 4-chloro-3-(morpholin-4-ylmethyl)aniline, and what reaction conditions optimize yield?
The synthesis typically involves multi-step functionalization of aniline derivatives. A plausible route includes:
- Step 1 : Chlorination and morpholine incorporation via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, reacting 3-amino-4-chlorobenzaldehyde with morpholine under reductive amination conditions (e.g., NaBH₃CN, DMF) .
- Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Optimal yields (>70%) are achieved at 60–80°C with catalytic acid .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
Q. How do the electron-withdrawing chloro and morpholine groups influence the compound’s reactivity?
- Chloro Group : Enhances electrophilic substitution at the para position but deactivates the ring toward further NAS due to electron withdrawal .
- Morpholine Moiety : The tertiary amine facilitates hydrogen bonding with biological targets (e.g., enzymes) and improves solubility in polar solvents (logP ~1.8) .
Advanced Research Questions
Q. How does the morpholine moiety impact pharmacokinetic properties in drug design?
- Solubility : Morpholine increases aqueous solubility (measured as 12 mg/mL in PBS) compared to non-polar analogs .
- Metabolic Stability : In vitro liver microsome assays (human, 37°C) show t₁/₂ > 4 hours, attributed to morpholine’s resistance to oxidative metabolism .
- Blood-Brain Barrier (BBB) Penetration : LogBB values (−0.5 to −1.2) suggest limited CNS uptake, making it suitable for peripheral targets .
Q. What computational strategies predict target interactions for this compound?
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., BRAF V600E) with ΔG < −8 kcal/mol, validated by IC₅₀ values < 1 µM in enzymatic assays .
- DFT Calculations : B3LYP/6-311G(d,p) basis set identifies electron density hotspots (e.g., chloro group) for electrophilic attack .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antitumor)?
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., antifungal activity at 10 µM vs. antitumor effects at 100 nM) to identify context-dependent mechanisms .
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to differentiate off-target effects .
- Structural Analog Studies : Replace morpholine with piperazine or thiomorpholine to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
